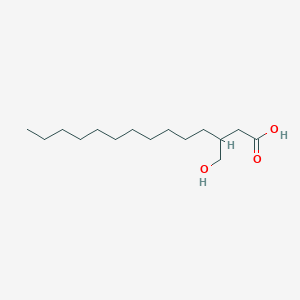
3-(Hydroxymethyl)tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)tetradecanoic acid is a fatty acid derivative with the molecular formula C15H30O3. It is a hydroxylated form of tetradecanoic acid, also known as myristic acid. This compound features a hydroxymethyl group (-CH2OH) attached to the third carbon of the tetradecanoic acid chain. It is a significant intermediate in various biochemical processes and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)tetradecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position.
Another method involves the esterification of tetradecanoic acid followed by selective reduction. For instance, tetradecanoic acid can be esterified with methanol to form methyl tetradecanoate, which is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of tetradecanoic acid, resulting in high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)tetradecanoic acid.
Reduction: Formation of 3-(Hydroxymethyl)tetradecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)tetradecanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)tetradecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid hydroxylase. These enzymes catalyze the conversion of the compound into various metabolites that participate in energy production, signaling pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid (Myristic acid): Lacks the hydroxymethyl group, making it less reactive in certain biochemical processes.
3-Hydroxytetradecanoic acid: Similar structure but without the hydroxymethyl group, affecting its solubility and reactivity.
2-Hydroxytetradecanoic acid: Hydroxyl group is positioned differently, leading to distinct chemical and biological properties.
Uniqueness
3-(Hydroxymethyl)tetradecanoic acid is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and solubility. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs.
Propiedades
Número CAS |
89670-59-7 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)tetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
Clave InChI |
LCXSMKJMMFMGPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)

![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
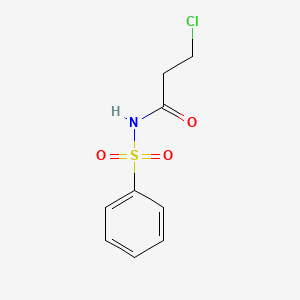
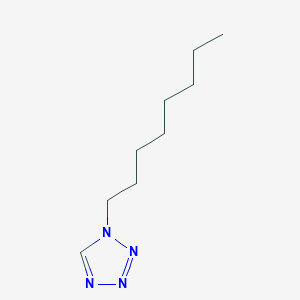
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)

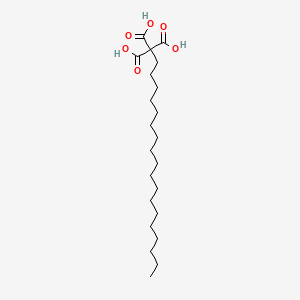
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
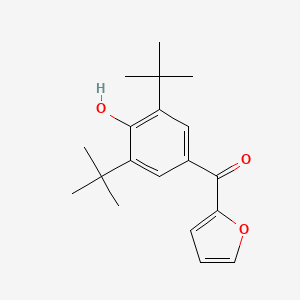
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


